(3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine
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Overview
Description
(3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction: The imidazole and methoxy groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
(3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.
Uniqueness
(3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
(3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-24-17-5-3-4-15(12-23-8-6-16(20)18(13-23)25-2)19(17)26-11-10-22-9-7-21-14-22/h3-5,7,9,14,16,18H,6,8,10-13,20H2,1-2H3/t16-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJRAOWWWGTUNR-AEFFLSMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1N)CC2=C(C(=CC=C2)OC)OCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1N)CC2=C(C(=CC=C2)OC)OCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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